molecular formula C16H27NO3 B14587100 N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline CAS No. 61365-98-8

N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline

Cat. No.: B14587100
CAS No.: 61365-98-8
M. Wt: 281.39 g/mol
InChI Key: VORLHHPUDFYAHE-UHFFFAOYSA-N
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Description

N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a methoxy group at the 2-position and a methyl group at the 6-position on the aniline ring, along with a dipropoxyethyl substituent on the nitrogen atom. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline typically involves the reaction of 2-methoxy-6-methylaniline with 2,2-dipropoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-Dipropoxyethyl)-2-methoxy-6-methylaniline is unique due to the presence of both methoxy and methyl groups on the aniline ring, along with the dipropoxyethyl substituent on the nitrogen atom. This unique combination of substituents imparts specific chemical and biological properties to the compound, distinguishing it from other similar aniline derivatives .

Properties

CAS No.

61365-98-8

Molecular Formula

C16H27NO3

Molecular Weight

281.39 g/mol

IUPAC Name

N-(2,2-dipropoxyethyl)-2-methoxy-6-methylaniline

InChI

InChI=1S/C16H27NO3/c1-5-10-19-15(20-11-6-2)12-17-16-13(3)8-7-9-14(16)18-4/h7-9,15,17H,5-6,10-12H2,1-4H3

InChI Key

VORLHHPUDFYAHE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CNC1=C(C=CC=C1OC)C)OCCC

Origin of Product

United States

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